4-(Methoxymethyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(methoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-4-5-2-3-8-6(7)9-5/h2-3H,4H2,1H3,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRGSMUIVBCMHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC(=NC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Iii. Structure Activity Relationship Sar Studies of 4 Methoxymethyl Pyrimidin 2 Amine Analogs
Elucidating the Role of the Methoxymethyl and Amino Groups in Biological Interactions
The biological activity of 4-(methoxymethyl)pyrimidin-2-amine is fundamentally influenced by its two key functional groups: the 2-amino group and the 4-methoxymethyl group.
The 2-amino group is a crucial feature for many biologically active pyrimidines. It often acts as a key pharmacophore, participating in essential hydrogen bonding interactions with target biomolecules, such as protein kinases or receptors. nih.govmdpi.com The presence of the amino group enhances the pharmacological properties of the pyrimidine (B1678525) core. nih.gov In many kinase inhibitors, for example, the 2-aminopyrimidine (B69317) moiety mimics the adenine (B156593) core of ATP, forming hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. The nitrogen atoms of the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group serves as a hydrogen bond donor, creating a specific and strong binding pattern.
The 4-methoxymethyl group plays a significant role in modulating the molecule's physicochemical properties and target interactions. Unlike a simple methyl group, the methoxymethyl substituent introduces several important features:
Polarity and Solubility: The ether oxygen atom increases the local polarity of that region of the molecule and can act as a hydrogen bond acceptor. This can influence the compound's solubility and its ability to interact with aqueous environments or polar pockets in a receptor.
Conformational Flexibility: The C-O-C linkage allows for rotational flexibility, which can help the substituent adopt an optimal orientation within a binding site.
Steric Influence: While relatively small, the methoxymethyl group provides more steric bulk than a hydrogen or a simple methyl group, which can influence binding affinity and selectivity by occupying specific sub-pockets of a target protein.
In studies of related pyrimidine derivatives, substitutions at the C4 position have been shown to be critical for potency and selectivity. For instance, in a series of histamine (B1213489) H4 receptor ligands, modifying the C4 and C6 positions was a key optimization strategy. While direct studies on the 4-methoxymethyl group are limited, research on analogous compounds with 4-alkoxy or 4-alkoxy-phenyl groups demonstrates that such substituents are pivotal for activity, often by engaging in specific hydrophobic or polar interactions within the target's binding site. nih.govmdpi.com
| Functional Group | Key Role in Biological Interactions | Potential Interactions |
| 2-Amino Group | Essential Pharmacophore, H-Bond Donor | Forms hydrogen bonds with the hinge region of kinases or other receptor sites. |
| 4-Methoxymethyl Group | Modulator of Physicochemical Properties | Provides steric bulk, acts as an H-bond acceptor, influences solubility and receptor fit. |
| Pyrimidine Core | Scaffold, H-Bond Acceptor | Provides the structural framework and presents substituents in a defined geometry. Ring nitrogens act as H-bond acceptors. |
Positional and Substituent Effects on Bioactivity within the Pyrimidine Core
The biological activity of 2-aminopyrimidine derivatives is highly sensitive to the nature and position of other substituents on the pyrimidine ring (positions 5 and 6). SAR studies on related scaffolds reveal that even minor modifications can lead to significant changes in potency and selectivity.
Position 4/6 Substitution: These positions are often critical for tuning a compound's activity. In the development of histamine H4 receptor antagonists, replacing a tert-butyl group at the C6 position with various aromatic and secondary amine moieties led to significant optimization of potency. mdpi.com Similarly, for cyclin-dependent kinase (CDK) inhibitors, bulky groups at C4 can enhance selectivity. The size, electronics, and hydrogen-bonding capacity of the C4 substituent dictate the interaction with the solvent-exposed region of the binding site, influencing both affinity and the pharmacokinetic profile.
Position 5 Substitution: The C5 position offers another vector for modification. Research on CDK9 inhibitors revealed the importance of the C5 group in the context of a bulky aniline (B41778) moiety at C2 for achieving high potency and selectivity. acs.org Introducing substituents at C5 can affect the electronic properties of the pyrimidine ring and create additional interactions with the target protein. For example, in a series of anti-inflammatory pyrimidines, substitution at C5 was examined for its effect on the suppression of PGE2 generation.
The table below summarizes findings from various studies on substituted pyrimidines, illustrating the impact of positional changes on biological activity.
| Position of Substitution | Type of Substituent | Observed Effect on Bioactivity | Target Class Example |
| C2 | Aniline Derivatives | Increased inhibitory activity against CDK2 and CDK9. acs.org | Protein Kinases |
| C4 | Phenyl, Heteroaryl | Often crucial for anchoring in the binding pocket; modifications impact potency and selectivity. mdpi.com | GPCRs, Kinases |
| C5 | Halogens, Small Alkyls | Can modulate electronic properties and provide additional contact points; critical for CDK9 potency. acs.org | Protein Kinases |
| C6 | Aromatic, Amine Moieties | Significant optimization of potency observed in H4 receptor ligands. mdpi.com | GPCRs |
Rational Design and Synthesis of Structure-Activity Probes based on this compound
The rational design of new analogs for SAR studies begins with the core structure of this compound. Probes are designed by systematically altering each component of the molecule—the 2-amino group, the 4-methoxymethyl group, and the C5 and C6 positions—to decipher their individual contributions to bioactivity.
The synthesis of the parent compound and its analogs generally follows established routes for building the 2-aminopyrimidine core. A common and versatile method is the condensation of a guanidine (B92328) or a guanidine equivalent with a 1,3-dielectrophilic species. For this compound, a plausible synthesis involves the reaction of guanidine with a β-alkoxy-α-(methoxymethyl)acrylonitrile derivative. A related synthesis for 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine involves reacting butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. google.com
To create structure-activity probes, the following synthetic strategies can be employed:
Modification of the 2-Amino Group: The primary amine can be alkylated or acylated to explore the steric and electronic requirements at this position. Alternatively, substituted guanidines can be used in the initial cyclization step to introduce diversity.
Variation at the 4-Position: To understand the role of the methoxymethyl group, analogs with different alkoxyalkyl chains (e.g., ethoxymethyl, propoxymethyl) or groups with different electronic properties (e.g., trifluoromethoxymethyl, cyanomethyl) can be synthesized. This typically requires starting with different α-substituted-β-alkoxyacrylonitrile precursors.
Substitution at the 5- and 6-Positions: Introducing substituents at the vacant C5 and C6 positions is a key strategy. Halogenation can provide sites for further cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce a wide variety of aryl, heteroaryl, or alkyl groups, thus extensively probing the SAR. rsc.org
Microwave-assisted protocols have become increasingly effective for these condensation reactions, often reducing reaction times and improving yields compared to conventional heating methods. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Methoxymethyl Pyrimidine Bioactivity and Environmental Fate
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or environmental fate. nih.govuobasrah.edu.iq For pyrimidine derivatives, QSAR studies are instrumental in predicting the activity of new analogs, optimizing lead compounds, and reducing the need for extensive experimental screening. uobasrah.edu.iq
While specific QSAR models for this compound are not widely published, models developed for other classes of 2-aminopyrimidines provide a blueprint for how such an analysis would be conducted. nih.govuobasrah.edu.iq A typical QSAR study involves:
Dataset Assembly: A series of analogs with known biological activities (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each analog. These descriptors quantify various aspects of the molecule's structure and properties.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Support Vector Machines, Random Forest), are used to build a regression model that links the descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
Key descriptors often found to be important in QSAR models for heterocyclic compounds include:
| Descriptor Class | Specific Descriptor Example | Potential Impact on Bioactivity |
| Electronic | HOMO/LUMO Energies, Dipole Moment | Governs the ability to participate in electrostatic and orbital-based interactions. |
| Steric | Molecular Volume, Surface Area | Defines the size and shape of the molecule, influencing its fit within a receptor. |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and hydrophobic interactions with the target. uobasrah.edu.iq |
| Topological | Connectivity Indices | Encodes information about the branching and arrangement of atoms in the molecule. |
A hypothetical QSAR model for a series of this compound analogs might reveal that increased hydrophobicity at the C5 position decreases activity, while the presence of a hydrogen bond donor at the C2-amino substituent enhances it. Such models provide invaluable insights for the rational design of more potent and selective compounds and can also be adapted to predict environmental properties like bioconcentration factor or soil sorption, contributing to a comprehensive profile of the chemical's lifecycle.
Iv. Mechanistic Investigations and Molecular Interactions of 4 Methoxymethyl Pyrimidin 2 Amine Derivatives
Identification and Characterization of Biological Targets for Methoxymethyl Pyrimidines
The 2-aminopyrimidine (B69317) moiety is a recognized "privileged scaffold" in drug discovery, known for its interaction with a wide array of biological targets, particularly protein kinases. ijpsjournal.com Derivatives of 2-aminopyrimidine have been shown to be potent inhibitors of various enzymes, and their biological activity is highly dependent on the nature and position of substituents on the pyrimidine (B1678525) ring.
The binding affinity and specificity of methoxymethyl pyrimidine derivatives are critical determinants of their therapeutic potential. Kinases, which play a central role in cell signaling, are a major class of targets for these compounds. The 2-aminopyrimidine core can act as a bioisostere for the adenine (B156593) base of ATP, enabling it to bind to the ATP-binding site of kinases. nih.gov
Research on various 2-aminopyrimidine derivatives has identified jejich inhibitory activity against several kinases. For instance, certain derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are crucial for cell cycle regulation. nih.gov The specificity of these inhibitors for different CDK isoforms is a key aspect of their development to minimize off-target effects. For example, intensive structural modifications of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives led to the identification of dual inhibitors of CDK6 and CDK9. nih.gov
Furthermore, pyrimidine-based compounds have been investigated as inhibitors of other kinases such as Microtubule Affinity-Regulating Kinase 4 (MARK4), implicated in neurodegenerative disorders like Alzheimer's disease. tandfonline.com Studies have also explored their potential as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are key targets in cancer therapy. researchgate.net The binding affinities of these compounds are often quantified by their half-maximal inhibitory concentration (IC₅₀) values, which indicate the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Beyond kinases, 2-aminopyrimidine derivatives have been evaluated for their inhibitory activity against other enzymes. A study on a series of 2-aminopyrimidine derivatives identified compounds with significant inhibitory activity against β-glucuronidase, an enzyme implicated in the side effects of certain drugs. mdpi.com The most potent compound in this series demonstrated an IC₅₀ value significantly lower than that of the standard inhibitor. mdpi.com
Table 1: Binding Affinity of Selected 2-Aminopyrimidine Derivatives against Various Biological Targets
| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |
| Pyrazolyl 2-aminopyrimidines | HSP90 | 0.02 - 1.25 | nih.gov |
| 2-Aminopyrimidines | β-glucuronidase | 2.8 - 300.25 | mdpi.com |
| Carbazole substituted aminopyrimidines | Urease | 19.4 | scilit.com |
| 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines | CDK9 | >80% inhibition at 0.05 µM | tandfonline.com |
| 5-Chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamines | CDK6/9 | Not specified | nih.gov |
| 4,6-Disubstituted pyrimidines | MARK4 | Micromolar range | tandfonline.com |
| 4-Thiophenyl-pyrazole, pyridine (B92270), and pyrimidines | EGFR/VEGFR-2 | 0.141 - 0.209 (for top compounds) | researchgate.net |
Note: The data presented is for various derivatives of the 2-aminopyrimidine scaffold and not specifically for 4-(methoxymethyl)pyrimidin-2-amine.
The mechanism of action for many pyrimidine-based therapeutic agents is the inhibition or modulation of enzymatic activity. For kinase inhibitors, the 2-aminopyrimidine core typically forms hydrogen bonds with the "hinge" region of the kinase domain, mimicking the interaction of adenine. tandfonline.com The substituents on the pyrimidine ring then occupy adjacent hydrophobic pockets, and their specific interactions determine the inhibitor's potency and selectivity.
For example, in the case of CDK inhibitors, the 2-aminopyrimidine scaffold is crucial for binding to the ATP-binding pocket. nih.gov The development of dual CDK6 and CDK9 inhibitors has shown that specific substitutions can achieve a balanced potency against these two targets while maintaining selectivity over other kinases like CDK2. nih.gov Similarly, pyrimidine derivatives targeting MARK4 have been shown to inhibit its ATPase activity. tandfonline.com
The inhibitory mechanism is not limited to kinases. Studies on pyrimidine derivatives as β-glucuronidase inhibitors have shown that the presence of specific functionalities is important for potent inhibitory activity. mdpi.com Molecular docking studies suggest that active compounds form key hydrogen bonding and hydrophobic interactions with residues in the active site of the enzyme. mdpi.com In another example, carbazole-substituted aminopyrimidines have been identified as potent urease inhibitors, with the most active compound exhibiting a significant IC₅₀ value. scilit.com
Computational and Theoretical Chemistry Approaches in Mechanistic Elucidation
Computational and theoretical chemistry play a vital role in understanding the mechanistic details of how this compound derivatives interact with their biological targets. These methods provide insights that are often difficult to obtain through experimental techniques alone.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov For 2-aminopyrimidine derivatives, DFT calculations can be used to determine properties such as bond lengths, bond angles, and Mulliken atomic charges. nih.gov This information is valuable for understanding the molecule's intrinsic properties and how it might interact with a biological target.
DFT studies can also be used to explore the reactivity of these compounds. For instance, calculations can predict the most likely sites for metabolic attack or for the formation of covalent bonds with a target protein. A computational study of 2-aminopyrimidine and its derivatives has provided insights into their electronic structure and how substituents influence their properties. acs.org In another study, DFT calculations were employed to investigate the structure and racemization mechanism of a chiral binaphthyl compound, providing valuable information for the design of chiral ligands. researchgate.net These theoretical approaches can guide the synthesis of new derivatives with improved stability and reactivity profiles.
Molecular Dynamics (MD) simulations provide a dynamic view of how a ligand interacts with its protein target over time. frontiersin.org This method is particularly useful for studying the flexibility of both the ligand and the protein, and for identifying stable binding modes and key intermolecular interactions.
For kinase inhibitors, MD simulations can reveal how the 2-aminopyrimidine core and its substituents move within the ATP-binding pocket. These simulations can help to understand the stability of the ligand-protein complex and to identify the specific amino acid residues that are most important for binding. rsc.org For example, MD simulations of kinase-inhibitor complexes have been used to study the binding behavior of 2-aminopyridine (B139424) derivatives as JAK2 inhibitors, highlighting the key interacting residues within the active site. tandfonline.com Such simulations can also be used to predict the binding free energy of a ligand, providing a quantitative measure of its affinity for the target.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. tandfonline.com It is widely used in drug discovery to screen virtual libraries of compounds and to prioritize candidates for synthesis and biological testing.
For 2-aminopyrimidine derivatives, molecular docking studies are frequently used to predict their binding mode within the active site of a target enzyme. nih.govmdpi.com These studies can reveal the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to binding. For instance, docking studies of pyrazolyl 2-aminopyrimidine derivatives as HSP90 inhibitors have helped to rationalize their binding interactions and identify crucial structural features for inhibitory activity. nih.gov Similarly, docking analyses of pyrimidine derivatives as potential anticancer agents have shown strong binding affinities with targets like IGF1R and EGFR. tandfonline.com The results of docking studies are often used to guide the design of new derivatives with improved binding affinity and selectivity.
Quantum Chemical Calculations for Adsorption and Other Interaction Mechanisms
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as powerful tools for elucidating the adsorption behavior and various interaction mechanisms of this compound and its derivatives at the molecular level. These computational methods provide detailed insights into the electronic structure, reactivity, and nature of intermolecular forces that govern the interactions of these compounds with other molecules and surfaces.
Theoretical studies on related pyrimidine derivatives offer a framework for understanding the potential interactions of this compound. For instance, DFT calculations have been employed to investigate the adsorption of pyrimidine derivatives on various surfaces, including metal clusters and graphene oxide. researchgate.netdergipark.org.tr These studies typically calculate adsorption energies to determine the stability of the molecule-surface complex. A negative adsorption energy indicates a spontaneous and favorable adsorption process. For example, in studies of pyrimidine derivatives on metal clusters (Ag, Au, Cu), the adsorption processes were found to be exothermic, as indicated by negative enthalpy changes (ΔH), which is a favorable characteristic for applications like drug delivery. researchgate.net The interaction is often mediated by the heteroatoms (nitrogen, oxygen) in the pyrimidine ring and its substituents, which can interact with the surface. dergipark.org.tr
Furthermore, quantum chemical calculations can predict the reactivity of pyrimidine derivatives. Analysis of the molecular electrostatic potential (MEP) surface helps to identify the electron-rich and electron-poor regions of a molecule, thus predicting sites susceptible to electrophilic and nucleophilic attacks. wjarr.com For various pyrimidine derivatives, the nitrogen atoms of the pyrimidine ring and oxygen atoms in substituents are often identified as electron-rich areas (favorable for electrophilic attack), while certain hydrogen atoms can be electron-poor (favorable for nucleophilic attack). wjarr.com The Fukui function is another tool used to pinpoint specific atomic sites prone to different types of chemical reactions. wjarr.com
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO (ΔE) is an indicator of the chemical reactivity and kinetic stability of a molecule. wjarr.com A smaller energy gap suggests higher reactivity. wjarr.com Upon adsorption to a surface or interaction with another molecule, changes in the HOMO-LUMO gap can indicate charge transfer between the interacting species. researchgate.net For instance, a decrease in the energy gap of a metal cluster upon adsorption of a pyrimidine derivative can enhance the cluster's conductivity, suggesting potential applications as drug sensors. researchgate.net
Natural Bond Orbital (NBO) analysis provides further details on intramolecular and intermolecular bonding and interactions. This method can quantify the stabilization energies associated with charge delocalization from donor to acceptor orbitals, such as those involved in hydrogen bonding and other non-covalent interactions. researchgate.netacs.org For example, NBO analysis has been used to elucidate the intramolecular charge transfer that contributes to the stability of pyrimidine derivatives. researchgate.net
High-level ab initio calculations have also been employed to study specific non-covalent interactions, such as anion-π interactions, in 2-aminopyrimidine derivatives. researchgate.netacs.org These studies have demonstrated that the electron-deficient pyrimidine ring can favorably interact with anions, and these interactions can be strengthened by cooperative effects with hydrogen bonds. researchgate.netacs.org
The following table summarizes key parameters obtained from DFT calculations for various pyrimidine derivatives, which are indicative of the types of data generated in such mechanistic investigations.
| Compound/System | Calculation Method | Key Findings | Reference |
| Pyrimidine derivatives on Ag/Au/Cu clusters | DFT | Adsorption is exothermic; electrophilicity increases upon adsorption; energy gap decreases, enhancing conductivity. | researchgate.net |
| Three pyrimidine derivatives | DFT (B3LYP/6-311++G(d,p)) | Low energy gap (3.63-3.88 eV) indicates high reactivity; MEP analysis identifies electrophilic and nucleophilic sites. | wjarr.com |
| Fused pyrimidine derivative | DFT/B3LYP/6-31G(d,p) | NBO analysis reveals strong intramolecular hyperconjugative interactions leading to molecular stabilization. | researchgate.net |
| Diaminopyrimidine sulfonate derivatives | DFT (B3LYP/6-311G(d,p)) | Hirshfeld surface analysis shows strong intermolecular interactions; NBO analysis indicates large stabilization energies. | acs.org |
| 2-Methylaminopyrimidine with anions | Ab initio calculations | Demonstrates favorable anion-π interactions, enhanced by cooperative hydrogen bonding. | researchgate.netacs.org |
V. Advanced Research Applications of 4 Methoxymethyl Pyrimidin 2 Amine and Its Pyrimidine Analogs
Applications in Medicinal Chemistry and Drug Development Research
The structural motif of pyrimidine (B1678525) is central to the development of a wide array of therapeutic agents. gsconlinepress.comnih.gov Its derivatives are investigated for a vast spectrum of pharmacological activities, owing to the ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacodynamic and pharmacokinetic properties of drug candidates. nih.gov
4-(Methoxymethyl)pyrimidin-2-amine is a versatile small molecule scaffold and building block used in the synthesis of more complex chemical structures. biosynth.comgoogle.com The pyrimidine core is a fundamental component for generating diverse libraries of compounds with significant biological activity. growingscience.comresearchgate.net The process often involves modifying the pyrimidine ring at various positions to create derivatives with specific therapeutic actions. researchgate.net For instance, the synthesis of many anticancer drugs approved by the FDA incorporates the pyrimidine ring system, highlighting its importance as a foundational structure in medicinal chemistry. nih.gov Synthetic strategies like the Biginelli reaction, a one-pot multicomponent reaction, demonstrate the efficient production of diverse pyrimidine-based compounds from simple precursors. mdpi.com The adaptability of the pyrimidine scaffold allows for its incorporation into a multitude of drug structures, making it a cornerstone in the design and development of new therapeutic agents. nih.govrroij.com
The pyrimidine framework is a prolific source of compounds with potent activity against various cancers, microbes, and viruses. gsconlinepress.comnih.gov Its derivatives are among the most promising classes of compounds explored for therapeutic purposes. nih.gov
Anticancer Therapies: Pyrimidine derivatives are extensively studied as anticancer agents, targeting various cancer cell lines. mdpi.comtandfonline.com For example, pyrimidine-5-carbonitrile derivatives have shown significant antiproliferative activity against hepatocellular carcinoma (HepG2), non-small cell lung cancer (A549), and breast cancer (MCF-7) cell lines. rsc.org Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines, are also recognized for their potential as anticancer agents. gsconlinepress.com
Antimicrobial Therapies: Research has demonstrated the efficacy of pyrimidine analogs against various bacterial and fungal strains. Pyrimidine analogs targeting thymidine (B127349) synthesis have shown potent activity against drug-resistant Gram-positive cocci. acs.org Specifically, compounds like 5-formamidopyrimidines have been identified as potent inhibitors of Mycobacterium tuberculosis. nih.gov Other derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. mdpi.com
Antiviral Therapies: The pyrimidine scaffold is crucial in the development of antiviral drugs. rroij.comnih.gov Derivatives have been synthesized and tested against a wide range of viruses, including human immunodeficiency virus (HIV), hepatitis B and C, influenza virus, and human coronavirus (HCoV). nih.govresearchgate.net For instance, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown remarkable efficacy against HCoV-229E. mdpi.com
| Derivative Class | Therapeutic Area | Key Research Finding | Source |
|---|---|---|---|
| Pyrimidine-5-carbonitrile derivatives | Anticancer | Compound 10b showed potent activity against HepG2, A549, and MCF-7 cancer cell lines with IC50 values of 3.56, 5.85, and 7.68 μM, respectively. | tandfonline.comrsc.org |
| 5-Formamidopyrimidines | Antimicrobial | Displayed potent activity against Mycobacterium tuberculosis, with IC90 values often less than or equal to 1μg/mL. | nih.gov |
| Pyrimido[4,5-d]pyrimidines | Antiviral | Derivatives with a cyclopropylamino group showed notable efficacy against human coronavirus 229E. | mdpi.com |
| Fluorinated pyrimidine analogues (e.g., 5-FU, 5-FdU) | Antimicrobial | Showed potent antibacterial activity against Gram-positive strains like MSSA, MRSA, and VRE with EC50 values in the nanomolar to sub-micromolar range. | acs.org |
| Pyrido[2,3-d]pyrimidine derivatives | Anticancer | Demonstrated significant antiproliferative activity against various carcinoma cell lines. | nih.gov |
The therapeutic effects of pyrimidine derivatives are often achieved by modulating specific biological pathways critical to disease progression.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The pyrimidine scaffold is a key feature in many EGFR inhibitors. nih.gov These compounds act as bioisosteres of the purine (B94841) ring of ATP, allowing them to bind to the ATP site of the kinase domain, which inhibits downstream signaling and reduces cancer cell proliferation. nih.govsemanticscholar.org Numerous pyrimidine-based molecules, including gefitinib, erlotinib, and osimertinib, are established EGFR inhibitors used in cancer therapy. nih.govnih.gov Research continues to produce novel pyrimidine derivatives designed to overcome drug resistance, such as that caused by the EGFR C797S mutation. nih.gov
Kinase Inhibition: Beyond EGFR, pyrimidine analogs are developed as inhibitors for a broad range of protein kinases, which are crucial regulators of cell signaling. nih.gov Fused pyrimidines like furo[2,3-d]pyrimidines and pyrazolo[3,4-d]pyrimidines are explored as inhibitors of kinases such as PI3K, CDK, Aurora kinases, and polo-like kinase (PLK). nih.govresearchgate.netresearchgate.netrsc.org This inhibitory action can halt cancer progression and induce cancer cell death. researchgate.net
Thymidylate Synthase Inhibition: Pyrimidine analogues can target the thymidine synthesis pathway, which is essential for DNA replication and repair. acs.org By mimicking natural pyrimidines, these compounds can inhibit key enzymes like thymidylate synthase. This mechanism is a cornerstone of several chemotherapeutic agents. For example, 5-fluorouracil (B62378) (5-FU) and its derivatives function by disrupting thymidine synthesis, leading to "thymineless death" in rapidly dividing cancer cells and certain bacteria. acs.orgsemanticscholar.org
| Compound/Derivative Class | Biological Target/Pathway | Therapeutic Implication | Source |
|---|---|---|---|
| Osimertinib | Epidermal Growth Factor Receptor (EGFR) | Inhibits EGFR proliferation by binding to the ATP site, used in cancer treatment. | nih.gov |
| Pyrazolo[3,4-d]pyrimidines | Protein Kinases (e.g., Src, RET, PI3K) | Acts as an ATP-mimetic hinge-binder to inhibit kinase activity in cancer. | rsc.org |
| 2-aminopyrimidine (B69317) derivatives | EGFRC797S Tyrosine Kinase | Designed to overcome drug resistance in non-small cell lung cancer. | nih.gov |
| 5-Fluorouracil (5-FU) | Thymidylate Synthase | Inhibits DNA synthesis, leading to cell death in cancer and microbial cells. | acs.orgsemanticscholar.org |
| Pyrido[2,3-d]pyrimidines | Dihydrofolate Reductase (DHFR) | Potential anticancer and antimicrobial effects by inhibiting folate metabolism. | nih.gov |
While well-established in oncology and anti-infective research, the applications of pyrimidine scaffolds are continually expanding into new therapeutic domains. nih.gov Researchers are exploring pyrimidine derivatives for a wide range of other biological activities, including:
Anti-inflammatory and Analgesic Agents nih.govnih.gov
Central Nervous System (CNS) Modulators , including anticonvulsant and antidepressant properties nih.govnih.gov
Cardiovascular Agents , such as antihypertensives nih.govnih.gov
Antioxidant Agents nih.gov
This diversification highlights the remarkable versatility of the pyrimidine core and its potential to yield novel treatments for a broad spectrum of human diseases. nih.govnih.gov
Contributions to Agrochemical Innovation and Design
The pyrimidine structure is integral to the development of modern agrochemicals, including herbicides, fungicides, and insecticides. mdpi.comresearchgate.net Pyrimidine derivatives are known to exhibit plant growth-regulating properties and potent herbicidal effects. gsconlinepress.com
Research in this area focuses on designing novel pyrimidine-based compounds that can overcome challenges like weed resistance. For example, pyrimidine–biphenyl (B1667301) hybrids have been developed as new inhibitors of acetohydroxyacid synthase (AHAS), a key enzyme in plants, showing excellent herbicidal activity against resistant weeds. acs.orgmdpi.com Other studies have synthesized 4-(1H-pyrazol-1-yl)pyrimidine derivatives that inhibit chlorophyll (B73375) production or root growth in weeds. nih.gov Furthermore, novel pyrimidine sulfonate esters have demonstrated good antibacterial activity against plant pathogens and insecticidal activity against common pests. mdpi.com The structural versatility of pyrimidines allows for the creation of targeted and effective solutions for crop protection. researchgate.net
Materials Science and Engineering Research
Beyond biological applications, pyrimidine derivatives are finding use in the field of materials science and engineering. growingscience.comresearchgate.net Their unique electronic and photophysical properties make them suitable for advanced materials. For instance, certain pyrimidine-based molecules have been employed as fluorescent detectors for metal ions like zinc. researchgate.net
In the realm of electronics, pyrimidine derivatives with donor-π-acceptor (D–π–A) structures have been synthesized for applications in organic light-emitting diodes (OLEDs). researchgate.netrsc.org These compounds can exhibit aggregation-induced emission (AIE) and solvatochromism, where their light-emitting properties change with the environment. Researchers have also developed pyrimidine-phthalimide derivatives that can act as colorimetric pH sensors, changing color in response to protonation, which opens avenues for creating smart materials and logic gates. rsc.org
Investigation of Novel Electronic and Optical Properties of Pyrimidine Derivatives
The aromatic and coplanar characteristics of the pyrimidine core make it an ideal building block for creating "push-pull" molecules, which are instrumental in the design of new nonlinear optical (NLO) materials. nih.gov These materials have applications in advanced optical devices. Research into a pyrimidine derivative, N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS), has demonstrated that these compounds can exhibit significant NLO behavior. nih.gov In its crystalline form, PMMS showed a third-order nonlinear susceptibility (χ3) that was superior to that of known chalcone (B49325) derivatives, highlighting its potential for photonic applications. nih.gov
The photophysical properties of pyrimidine derivatives are highly tunable. Studies on 4-aminobiphenyl-2-pyrimidine push-pull systems show that the emissive properties are governed by the torsion angle of the N,N-disubstituted amino group at the biphenyl end. frontiersin.org For instance, a derivative with an N,N-dimethyl-amine group (D1) experiences a drastic quenching of its fluorescence as solvent polarity increases. frontiersin.org In contrast, a derivative with a more sterically hindered N,N-diphenyl-amine group (D2) maintains its emission regardless of solvent polarity. frontiersin.org This is because the steric hindrance in D2 prevents the formation of a twisted, non-radiative excited state. frontiersin.org Similarly, the fluorescence of 2-amino-4,6-diphenylnicotinonitriles is influenced by both the solvent and the presence of electron-withdrawing or -donating groups on the phenyl rings. mdpi.com
| Compound | Key Structural Feature | Observed Property | Research Finding | Reference |
|---|---|---|---|---|
| N-(4-(4-fluorophenyl)-6-isopropyl-5-(methoxymethyl)pyrimidin-2-yl)-N-methylmethanesulfonamide (PMMS) | Methoxymethyl pyrimidine core | Nonlinear Optical (NLO) Properties | Exhibits a third-order nonlinear susceptibility (χ³) superior to known chalcone derivatives. | nih.gov |
| 4-[4-(4-N,N-dimethylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D1) | Push-pull system with N,N-dimethyl-amine | Fluorescence | Fluorescence is quenched in polar solvents due to the formation of a twisted intramolecular charge transfer (TICT) state. | frontiersin.org |
| 4-[4-(4-N,N-diphenylaminophenyl)phenyl]-2,6-diphenylpyrimidine (D2) | Push-pull system with N,N-diphenyl-amine | Fluorescence | Emission is maintained across solvents of varying polarities due to steric hindrance preventing the TICT state. | frontiersin.org |
| 2-amino-4,6-diphenylnicotinonitriles | Substituted nicotinonitrile (a pyrimidine isostere) | Fluorescence | Emission maxima are subject to red or blue shifts depending on the electronic nature of substituents on the phenyl rings. | mdpi.com |
Role as Corrosion Inhibitors
Pyrimidine derivatives have demonstrated significant potential as effective and environmentally friendly corrosion inhibitors for various metals, particularly steel and copper in acidic environments. researchgate.netresearchgate.netacademicjournals.org The use of such inhibitors is a practical and crucial method for protecting engineering materials in industries that utilize acid for processes like cleaning, pickling, and descaling. academicjournals.orgelectrochemsci.org
The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, forming a barrier film that blocks the active sites for corrosion. academicjournals.orgresearchgate.net This adsorption can occur through two main mechanisms: physisorption, which involves electrostatic attraction between the charged inhibitor molecule and the metal surface, or chemisorption, which involves the sharing of electrons between the heteroatoms (especially nitrogen and sulfur) of the pyrimidine ring and the vacant d-orbitals of the metal. academicjournals.org The presence of two nitrogen atoms, a planar π-aromatic system, and various functional groups in pyrimidine derivatives enhances their ability to form a stable, protective film on the metal surface. researchgate.netacademicjournals.org Research has shown that the inhibition efficiency generally increases with a higher concentration of the pyrimidine derivative. electrochemsci.orgnih.gov
| Inhibitor Compound(s) | Metal | Corrosive Medium | Key Finding | Reference |
|---|---|---|---|---|
| 2,6-Dimethylpyrimidine-2-amine and derivatives | Carbon Steel | 2M HCl | Act as effective corrosion inhibitors with efficiency increasing with concentration. Adsorption follows the Langmuir isotherm. | electrochemsci.org |
| Pyrimidine-bichalcophene derivatives (MA-1230, MA-1231, MA-1232) | Copper | 1 M HNO₃ | Act as mixed-type inhibitors with efficiency up to 99.14% at 21 μM concentration and 45 °C. | nih.gov |
| 7-methoxypyrido[2,3-d]pyrimidin-4-amine (MPPA) and 4-amino-7-methoxypyrido[2,3-d]pyrimidin-2(1H)-one (AMPO) | Mild Steel | 15% HCl | Both compounds function as mixed-type inhibitors, with adsorption obeying the Langmuir isotherm. | researchgate.net |
| General Pyrimidine Derivatives | Steel | Acid Medium | Function as effective, environmentally-friendly inhibitors by forming a protective film via adsorption. | researchgate.netacademicjournals.org |
Development of Molecular Probes and Imaging Agents
The inherent and tunable photophysical properties of pyrimidines make them excellent candidates for the development of molecular probes and imaging agents. nih.govresearchgate.net Their ability to fluoresce allows for the visualization of biological structures and processes. For example, pyrimidine derivatives have been synthesized and evaluated as fluorescent probes for labeling and imaging tau fibrils and β-amyloid plaques, which are hallmarks of Alzheimer's disease. researchgate.net
Precursors for Positron Emission Tomography (PET) Tracers
A significant area of advanced research involves the use of pyrimidine analogs as precursors for radiolabeled tracers used in Positron Emission Tomography (PET). nih.gov PET is a powerful, non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and receptor density in the body. By labeling pyrimidine derivatives with positron-emitting isotopes, such as Fluorine-18 (¹⁸F) or Carbon-11 (¹¹C), researchers can create tracers that target specific biological entities. rsc.orgnih.gov
For example, ¹⁸F-labeled pyrimidine derivatives have been developed as potential agents for PET imaging of tumors. rsc.org These tracers can show significant uptake in cancerous tissues, allowing for their detection and characterization. rsc.org One of the most well-known pyrimidine-based PET tracers is [¹⁸F]FLT (3'-deoxy-3'-fluorothymidine), a thymidine analog used to image tumor proliferation by measuring the activity of the enzyme thymidine kinase 1, which is upregulated in rapidly dividing cells. snmjournals.org
Furthermore, ¹¹C-labeled pyrimidine derivatives have been designed to cross the blood-brain barrier to image sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are implicated in neurodegenerative disorders like Alzheimer's disease, and developing PET probes to visualize their distribution and density is crucial for understanding disease progression and developing new therapies. nih.gov
| Tracer/Precursor Class | Isotope | Imaging Target | Application | Reference |
|---|---|---|---|---|
| Novel pyrimidine derivatives | ¹⁸F | Focal Adhesion Kinase (FAK) in tumors | Potential for PET imaging of cancer. | rsc.org |
| [¹⁸F]FLT (3'-deoxy-3'-fluorothymidine) | ¹⁸F | Thymidine Kinase 1 (TK1) | Imaging tumor proliferation and response to therapy. | snmjournals.org |
| [¹¹C]CNY-01 (a pyrimidine derivative) | ¹¹C | Sigma-1 (σ1) Receptor | Investigating the role of σ1 receptors in neurological disorders. | nih.govresearchgate.net |
| Pyrazolo[1,5-a]pyrimidine derivatives | ⁹⁹ᵐTc (for SPECT imaging) | Tumor tissue | Tumor imaging with high tumor-to-muscle ratios. | nih.govresearchgate.net |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(Methoxymethyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodology :
- Oxidation/Reduction : Use potassium permanganate (oxidation) or sodium borohydride (reduction) to modify functional groups while preserving the pyrimidine core. Reaction temperature (e.g., 0–80°C) and solvent polarity (e.g., DMF vs. THF) critically affect yield .
- Substitution : Sodium methoxide can facilitate nucleophilic substitution at the methoxymethyl group. Monitor pH to avoid side reactions (e.g., hydrolysis) .
- Validation : Confirm purity via HPLC (≥95%) and characterize intermediates using FT-IR and -NMR .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of this compound?
- Methodology :
- NMR : Analyze -NMR peaks for the methoxymethyl group (δ ~3.3 ppm for OCH, δ ~4.5 ppm for CH) and pyrimidine protons (δ ~6.8–8.2 ppm). -NMR confirms quaternary carbons .
- IR : Identify N-H stretching (3300–3500 cm) and C-O-C vibrations (1100–1250 cm) .
- MS : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H] at m/z 166.08) and rule out impurities .
Advanced Research Questions
Q. What computational modeling approaches are suitable for predicting the binding affinity of this compound with biological targets like cyclooxygenase-2 (COX-2)?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the compound’s methoxymethyl group and COX-2’s hydrophobic pocket. Validate with free-energy perturbation (FEP) calculations .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen-bond occupancy .
- Contradiction Resolution : Cross-validate computational results with in vitro COX-2 inhibition assays (IC) to resolve discrepancies between predicted and experimental affinities .
Q. How do structural modifications at the methoxymethyl group affect the compound’s pharmacokinetic properties, and what in vitro assays are used to assess these changes?
- Methodology :
- ADMET Prediction : Use SwissADME to predict logP (lipophilicity) and CYP450 metabolism. Replace methoxymethyl with bulkier groups (e.g., ethoxymethyl) to enhance metabolic stability .
- In Vitro Assays :
- Caco-2 Permeability : Measure apparent permeability (P) to assess intestinal absorption.
- Microsomal Stability : Incubate with liver microsomes to calculate half-life (t) .
- Contradiction Analysis : If conflicting data arise (e.g., improved solubility but reduced bioavailability), use principal component analysis (PCA) to identify dominant physicochemical drivers .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Methodology :
- Reproducibility Studies : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, use HEK-293 cells consistently for enzyme inhibition assays .
- Meta-Analysis : Apply random-effects models to aggregate IC values from multiple studies, identifying outliers via Grubbs’ test .
- Structural Validation : Re-synthesize disputed derivatives and characterize them via X-ray crystallography to confirm regiochemistry (e.g., para vs. meta substitution) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
